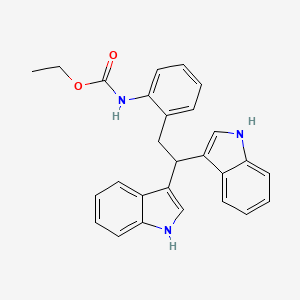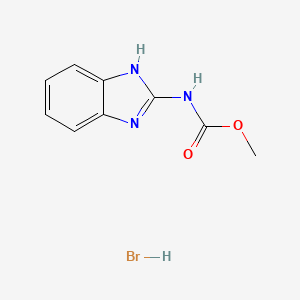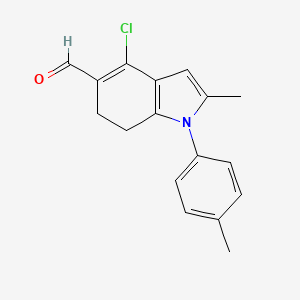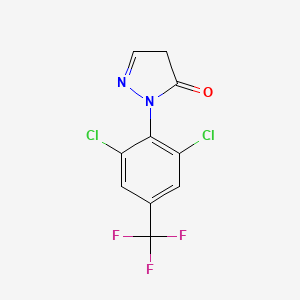![molecular formula C11H6N4O4S2 B12921784 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62329-51-5](/img/structure/B12921784.png)
3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a unique combination of oxadiazole and thiazolidinone rings
準備方法
The synthesis of 3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one typically involves the reaction of 4-nitrobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent .
化学反応の分析
3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide, to form various substituted derivatives.
科学的研究の応用
Medicinal Chemistry: The compound exhibits promising antimicrobial, antifungal, and anticancer activities.
Materials Science: Due to its unique structural properties, the compound is investigated for use in the development of advanced materials, including sensors and catalysts.
Industrial Chemistry: The compound’s reactivity makes it a valuable intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects. Additionally, the oxadiazole and thiazolidinone rings contribute to the compound’s ability to bind to and inhibit specific enzymes involved in microbial and cancer cell proliferation .
類似化合物との比較
Similar compounds to 3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one include other oxadiazole and thiazolidinone derivatives. These compounds often share similar biological activities but differ in their specific structural features and reactivity. For example:
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole ring but lacks the thiazolidinone moiety, resulting in different reactivity and biological properties.
2-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)thiazolidin-4-one: This compound has a thiadiazole ring instead of an oxadiazole ring, leading to variations in its chemical behavior and applications.
特性
CAS番号 |
62329-51-5 |
|---|---|
分子式 |
C11H6N4O4S2 |
分子量 |
322.3 g/mol |
IUPAC名 |
3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H6N4O4S2/c16-8-5-21-11(20)14(8)10-13-12-9(19-10)6-1-3-7(4-2-6)15(17)18/h1-4H,5H2 |
InChIキー |
JYTXSMWAMQOTAB-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=S)S1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)



![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)

![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)


![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)

![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)
![3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one](/img/structure/B12921806.png)
